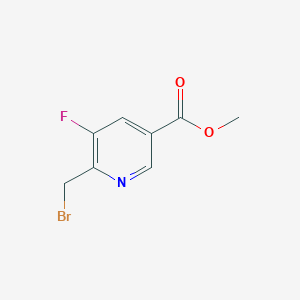

Methyl 6-(bromomethyl)-5-fluoronicotinate

Description

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

methyl 6-(bromomethyl)-5-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-6(10)7(3-9)11-4-5/h2,4H,3H2,1H3 |

InChI Key |

QUXCFOCFAHDIFG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)CBr)F |

Origin of Product |

United States |

Foundational & Exploratory

The Fluorinated Nicotinic Acid Ester: A Technical Guide to Discovery & Application

This technical guide details the evolution, synthesis, and pharmaceutical application of fluorinated nicotinic acid esters, a chemical class that transitioned from a synthetic curiosity to a cornerstone of modern oncology and radiochemistry.

Executive Summary

Fluorinated nicotinic acid esters represent a privileged scaffold in medicinal chemistry, serving as the structural "chassis" for two distinct high-value applications: KRAS G12C inhibitors (e.g., Sotorasib) and 18F-labeled prosthetic groups for PET imaging. This guide analyzes the synthetic evolution of this moiety, from early oxidative failures in the 1940s to the automated "on-cartridge" radiolabeling protocols of the 2020s.

Part 1: Historical Genesis & Synthetic Evolution

The "Fluorine Problem" (1940s)

The introduction of fluorine into the pyridine ring at the 5-position (meta to nitrogen) was historically non-trivial due to the deactivating nature of the nitrogen atom, which resists electrophilic aromatic substitution.

-

The Failed Route: Early attempts by Hawkins and Roe (1949) to oxidize 3-fluoroquinoline using nitric acid or permanganate failed to yield 5-fluoronicotinic acid, resulting instead in ring destruction or fluorine elimination.[1]

-

The Decarboxylation Breakthrough: The first reliable synthesis involved a two-step protocol:

The Industrial Shift: The "2,6-Dichloro" Scaffold

In the 1980s and 90s, the demand for naphthyridinone antibiotics (e.g., Enoxacin, Gemifloxacin) necessitated a highly functionalized core. This led to the industrial optimization of 2,6-dichloro-5-fluoronicotinic acid .

Key Synthetic Logic: Instead of direct fluorination, this scaffold is often constructed via cyclization:

-

Precursors: Ethyl fluoroacetate + Ethyl formate + Methyl malonamate.

-

Mechanism: Condensation followed by chlorination (POCl3) and hydrolysis.

-

Advantage: This route places the fluorine atom before the pyridine ring is formed, bypassing the difficulty of fluorinating an electron-deficient heterocycle.

Part 2: The Blockbuster Era (Oncology & Antibiotics)

The 5-fluoronicotinic acid moiety is not merely a passive linker; it provides metabolic stability (blocking C5 oxidation) and modulates the pKa of the pyridine nitrogen.

Case Study: Sotorasib (Lumakras™)

Sotorasib, the first FDA-approved KRAS G12C inhibitor, relies on the 2,6-dichloro-5-fluoronicotinic acid starting material to construct its core.

-

Role of the Scaffold: The nicotinic acid core forms the pyrido[2,3-d]pyrimidin-2(1H)-one system.

-

Atropisomerism: The 2,6-substitution pattern (involving the fluoro- and chloro/amino- groups) restricts rotation, creating a stable atropisomer essential for binding to the cryptic pocket of KRAS G12C.

Experimental Workflow: Sotorasib Core Synthesis

-

Step 1 (Amidation): 2,6-dichloro-5-fluoronicotinic acid is converted to the amide.[2]

-

Step 2 (Cyclization): Reaction with oxalyl chloride and an aminopyridine derivative yields the urea intermediate, which cyclizes to the pyridopyrimidine dione.[3]

-

Step 3 (Substitution): The C2-chlorine is displaced by a piperazine derivative via S_NAr.

Part 3: The Radiochemical Renaissance (PET Imaging)

In the 21st century, fluorinated nicotinic acid esters emerged as prosthetic groups for labeling biomolecules with Fluorine-18 (

The Innovation: [18F]F-Py-TFP

The compound 6-[

-

Mechanism: It acts as a bifunctional linker. The

is introduced via nucleophilic substitution at the pyridine C6 position, and the TFP ester subsequently reacts with primary amines (e.g., Lysine residues) on peptides. -

Advantage: TFP esters are more hydrolytically stable than N-hydroxysuccinimide (NHS) esters, allowing for higher conjugation yields in aqueous buffers.

Protocol: "Fluorination on the Sep-Pak"

This method, popularized by Olberg et al. (2010), eliminates the time-consuming azeotropic drying step.

Protocol Steps:

-

Trapping: Cyclotron-produced [

]fluoride is trapped on a QMA carbonate cartridge.[6] -

Elution/Reaction: The trimethylammonium precursor (dissolved in acetonitrile/t-butanol) is passed through the cartridge. The fluorination occurs on the solid support or during slow elution.

-

Purification: The product is purified via a C18 Sep-Pak cartridge.

-

Conjugation: The eluted [18F]F-Py-TFP is added directly to the peptide solution (pH 9).

Part 4: Visualization & Data

Synthetic Pathway: From Acid to Drug

The following diagram illustrates the divergence of 5-fluoronicotinic acid into antibiotic and oncology domains.

Caption: Divergent synthesis of blockbuster drugs from the 2,6-dichloro-5-fluoronicotinic acid scaffold.

Radiosynthesis Workflow ([18F]F-Py-TFP)

Caption: The "Sep-Pak" method for rapid synthesis of [18F]F-Py-TFP, avoiding azeotropic drying.

Comparison of Activated Esters for Radiochemistry

| Feature | TFP Ester (Tetrafluorophenyl) | NHS Ester (N-hydroxysuccinimide) |

| Hydrolytic Stability | High (t1/2 > 60 min at pH 7) | Low (t1/2 ~ 10-20 min at pH 7) |

| Reactivity (Amines) | High | High |

| Purification | Compatible with C18 Sep-Pak | Sensitive to silica/moisture |

| Primary Use | Peptide/Protein Labeling | Small molecule labeling |

| Literature Ref | Olberg et al. (2010) | Basuli et al. (2019) |

References

-

Hawkins, G. F., & Roe, A. (1949).[7] The Preparation of 5-Fluoronicotinic Acid and 5-Fluoronicotinamide. The Journal of Organic Chemistry. Link

-

Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18.[4][5] Journal of Medicinal Chemistry. Link

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link (Describes Sotorasib discovery).

-

Lanman, B. A., et al. (2020). Discovery of Sotorasib (AMG 510): A First-in-Class KRAS(G12C) Inhibitor for the Treatment of Solid Tumors. ACS Medicinal Chemistry Letters. Link (Details synthesis from 2,6-dichloro-5-fluoronicotinic acid).

-

Basuli, F., et al. (2020).[8] Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester. Molecules. Link

Sources

- 1. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 2. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 3. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]

- 4. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Theoretical and Molecular Modeling of Methyl 6-(bromomethyl)-5-fluoronicotinate

Abstract

Methyl 6-(bromomethyl)-5-fluoronicotinate is a halogenated pyridine derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a bromomethyl group, and a methyl ester on the nicotinic acid scaffold, imparts a complex electronic and steric profile that dictates its reactivity and intermolecular interactions. This technical guide provides a comprehensive framework for the theoretical and molecular modeling of this compound. We delineate a multi-faceted computational strategy employing Density Functional Theory (DFT) for structural and electronic characterization, Quantum Theory of Atoms in Molecules (QTAIM) for detailed bonding analysis, and Molecular Dynamics (MD) simulations to explore its behavior in condensed phases. The protocols and analyses presented herein are designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge to predict the molecule's reactivity, understand its non-covalent interaction propensities, and guide its application in rational drug design.

Introduction: Significance and Rationale for Theoretical Study

Nicotinic acid and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The introduction of halogens and reactive functional groups, such as the bromomethyl moiety, significantly modulates their physicochemical properties and biological activities.[3] Specifically, the fluorine atom can enhance metabolic stability and binding affinity, while the bromomethyl group serves as a reactive handle for further chemical modification.

A robust theoretical understanding of Methyl 6-(bromomethyl)-5-fluoronicotinate is paramount for predicting its behavior in complex chemical and biological systems. Computational modeling provides insights that are often difficult or impossible to obtain through experimental means alone. It allows for the precise characterization of:

-

Molecular Structure and Conformation: Determining the lowest energy geometry and rotational barriers.

-

Electronic Landscape: Mapping electron density, electrostatic potential, and frontier molecular orbitals to predict sites of reactivity.[4]

-

Intermolecular Forces: Analyzing the nature and strength of non-covalent interactions, such as halogen bonding, which are critical for molecular recognition.[5][6]

-

Dynamic Behavior: Simulating the molecule's movement and interactions within a solvent or a biological binding pocket over time.[7][8]

This guide establishes a validated computational workflow to systematically investigate these properties, thereby accelerating the design and development of novel molecules based on this scaffold.

Theoretical Framework and Computational Methodology

The selection of an appropriate theoretical framework is critical for obtaining accurate and reliable results. Our approach is hierarchical, beginning with quantum mechanical calculations on a single molecule and progressing to classical simulations of larger systems.

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT offers an optimal balance between computational cost and accuracy for systems of this size.[9] It is employed for geometry optimization, frequency analysis, and the calculation of electronic properties.

-

Causality for Method Selection: The B3LYP functional is a widely-used hybrid functional that has demonstrated high accuracy for a broad range of organic molecules, including halogenated systems.[4][10] The 6-311++G(d,p) basis set is chosen for its robust description of electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distortion of electron clouds in chemical bonds. This level of theory is well-suited for accurately modeling the geometry and electronic structure of our target molecule.[11]

Advanced Electronic Structure Analysis

To move beyond a qualitative description, we employ advanced methods to quantify bonding and reactivity.

-

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and characterize the nature of chemical interactions.[5][12] By locating bond critical points (BCPs) and analyzing properties like the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), we can classify interactions as shared (covalent) or closed-shell (like ionic bonds, hydrogen bonds, and halogen bonds).[6][13]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like structures, revealing charge distribution, hybridization, and stabilizing donor-acceptor interactions within the molecule.[3][4]

-

Conceptual DFT: Fukui Functions: To pinpoint reactive sites, we utilize Fukui functions (f(r)).[14][15] These functions describe the change in electron density when an electron is added to or removed from the system, identifying the most likely sites for nucleophilic (f+) and electrophilic (f-) attack.[16][17]

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing electronic details, MD simulations are the tool of choice for exploring the conformational landscape and dynamic interactions of a molecule in a realistic environment (e.g., in water or complexed with a protein).[18][19]

-

Causality for Force Field Selection: A classical force field, such as OPLS4 (Optimized Potentials for Liquid Simulations), is used to model the atomic interactions.[20] OPLS force fields are well-parameterized for a wide range of organic and biomolecules, providing a reliable description of intermolecular forces and conformational energies. The system is solvated in a water model like TIP3P to simulate an aqueous environment.[20]

Workflow and Data Presentation

A systematic computational investigation follows a multi-step workflow. This process ensures that calculations are built upon a validated foundation, from the optimized structure of a single molecule to its behavior in a complex, dynamic system.

Computational Workflow Diagram

The following diagram outlines the comprehensive workflow for the theoretical analysis of Methyl 6-(bromomethyl)-5-fluoronicotinate.

Caption: Computational workflow for the multi-scale analysis of Methyl 6-(bromomethyl)-5-fluoronicotinate.

Predicted Structural and Electronic Data

The following tables summarize the types of quantitative data that would be generated from the DFT calculations.

Table 1: Key Geometric Parameters (Predicted)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-Br | ~1.95 Å | |

| C=O | ~1.21 Å | |

| N-C (pyridine) | ~1.34 Å |

| Dihedral Angle | C-C-C-Br | Variable (Conformational) |

Table 2: Global Reactivity Descriptors (Predicted)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -7.0 to -6.0 | Energy of Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -0.5 | Energy of Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | Indicates chemical reactivity and stability; a larger gap implies higher stability.[4][10] |

| Electronegativity (χ) | 3.75 to 4.25 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.5 to 3.0 | Resistance to change in electron configuration. |

Detailed Experimental Protocols

The following sections provide step-by-step protocols for executing the core computational tasks outlined in the workflow.

Protocol: DFT Geometry Optimization and Frequency Analysis

-

Structure Preparation: Build the 3D structure of Methyl 6-(bromomethyl)-5-fluoronicotinate using a molecular editor (e.g., GaussView, Avogadro). Perform an initial, rapid geometry cleanup using a molecular mechanics force field.

-

Input File Generation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Route Section: Specify the job type, level of theory, and basis set. Example: #p B3LYP/6-311++G(d,p) Opt Freq.

-

Charge and Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (for a singlet ground state).

-

Coordinate Section: Paste the Cartesian coordinates from the structure preparation step.

-

-

Execution: Submit the calculation to the software.

-

Validation: Upon completion, verify the following:

-

Convergence: Ensure the optimization has converged based on the software's criteria.

-

Frequencies: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

-

Protocol: Fukui Function Calculation for Reactivity

Fukui functions are calculated using a finite difference approximation, which requires three separate calculations.[14]

-

Neutral Molecule: Perform a single-point energy calculation on the optimized geometry of the neutral molecule (N electrons). Save the resulting checkpoint or wavefunction file.

-

Anionic System: Perform a single-point energy calculation using the same geometry but with a charge of -1 (N+1 electrons).

-

Cationic System: Perform a single-point energy calculation using the same geometry but with a charge of +1 (N-1 electrons).

-

Analysis: Use a post-processing tool (e.g., Multiwfn) to compute the condensed Fukui functions from the output of the three calculations.[9]

-

For nucleophilic attack (f+): Compare the electron densities (or atomic charges) of the neutral (N) and anionic (N+1) systems.

-

For electrophilic attack (f-): Compare the electron densities (or atomic charges) of the neutral (N) and cationic (N-1) systems.

-

The atoms with the highest f+ values are the most likely sites for nucleophilic attack, while those with the highest f- values are the most susceptible to electrophilic attack.[21]

-

Protocol: Molecular Dynamics Simulation Setup

-

System Preparation:

-

Load the optimized ligand structure into an MD simulation setup tool (e.g., part of Schrödinger Maestro, AMBER's tleap).

-

Assign force field parameters using the OPLS4 force field.

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box extending 10 Å from the molecule).

-

Fill the box with a pre-equilibrated solvent model (e.g., TIP3P water).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization steps to relax the system and remove any steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system's pressure and density under constant pressure (NPT ensemble) until temperature, pressure, and volume have stabilized.

-

-

Production Run:

-

Run the simulation for the desired length of time (e.g., 100 ns) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals (e.g., every 100 ps).

-

-

Analysis: Analyze the resulting trajectory to calculate properties such as Root-Mean-Square Deviation (RMSD) to assess conformational stability, radial distribution functions to understand solvation, and to observe dynamic intermolecular interactions.[22][23]

Applications in Drug Discovery and Development

The theoretical insights gained from modeling Methyl 6-(bromomethyl)-5-fluoronicotinate have direct, practical applications in the pharmaceutical pipeline.

-

Scaffold Hopping and Analogue Design: By understanding the molecule's electronic and steric requirements for binding (derived from MEP and NBO analysis), medicinal chemists can design new analogues with improved properties.[20][24]

-

Predicting ADMET Properties: Computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For example, calculated lipophilicity (LogP) and polar surface area (PSA) are key predictors of oral bioavailability.[25][26]

-

Structure-Based Drug Design: If the target protein structure is known, molecular docking can predict the binding pose of our molecule in the active site.[18] The results can be refined and validated using MD simulations to assess the stability of the protein-ligand complex and calculate binding free energies.[20] This allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources.

Conclusion

This technical guide has outlined a robust, multi-scale computational strategy for the in-depth characterization of Methyl 6-(bromomethyl)-5-fluoronicotinate. By integrating Density Functional Theory for accurate electronic and structural insights with Molecular Dynamics for exploring dynamic behavior, researchers can build a comprehensive molecular profile. The detailed protocols for geometry optimization, reactivity analysis, and MD simulations provide a practical roadmap for implementation. The data and understanding generated through this theoretical framework are invaluable for guiding the synthesis of new derivatives, predicting their properties, and accelerating their application in drug discovery and materials science.

References

-

Anderson, J. S. M., & Ayers, P. W. (2017). Predicting Chemical Reactivity from the Charge Density through Gradient Bundle Analysis: Moving beyond Fukui Functions. The Journal of Physical Chemistry A, 121(21), 4238–4244. Available from: [Link].

-

Mendez, D., & Fuentealba, P. (2012). The Utility of the HSAB Principle via the Fukui Function in Biological Systems. International Journal of Quantum Chemistry, 113(5), 635-642. Available from: [Link].

-

SCM. (2023). Fukui Functions and the Dual Descriptor — SCM documentation. Available from: [Link].

-

Padmanabhan, J., Parthasarathi, R., Sarkar, U., Subramanian, V., & Chattaraj, P. K. (2006). Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. Chemical Physics Letters, 428(4-6), 338-343. Available from: [Link].

-

Fias, S., et al. (2017). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 19(34), 23294-23307. Available from: [Link].

-

Roy, R. K., Krishnamurti, S., Geerlings, P., & Pal, S. (2002). Use of Local Softness for the Interpretation of Reaction Mechanisms. International Journal of Molecular Sciences, 3(4), 416-431. Available from: [Link].

-

Mary, Y. S., et al. (2022). DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(Furan˗2˗yl)Prop˗2˗en˗1˗one. Polycyclic Aromatic Compounds, 42(7), 4381-4401. Available from: [Link].

-

Adejoro, I. A., et al. (2022). Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas. Scientific Reports, 12(1), 17823. Available from: [Link].

-

Esrafili, M. D., & Mohammadian-Manesh, M. (2016). The Nature of Halogen Bonds in [N∙∙∙X∙∙∙N]+ Complexes: A Theoretical Study. Physical Chemistry Research, 4(1), 1-15. Available from: [Link].

-

Fias, S., et al. (2017). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. Physical Chemistry Chemical Physics. Available from: [Link].

-

ResearchGate. Chemical structure of nicotinic acid derivatives and related compounds 1-5. Available from: [Link].

-

Yu, G., et al. (2011). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. Journal of Hazardous Materials, 185(1), 310-318. Available from: [Link].

-

Płusa, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1699. Available from: [Link].

-

Jabłoński, M. (2023). Halogen Bond to Experimentally Significant N-Heterocyclic Carbenes. International Journal of Molecular Sciences, 24(10), 8963. Available from: [Link].

-

Syzgantseva, O., Tognetti, V., & Joubert, L. (2013). On the physical nature of halogen bonds: a QTAIM study. The Journal of Physical Chemistry A. Available from: [Link].

-

Novikov, A. S., et al. (2023). Exploring Au(I) involving halogen bonding with N-heterocyclic carbene Au(I) aryl complexes in crystalline media. Dalton Transactions, 52(18), 6140-6150. Available from: [Link].

-

Salo-Ahen, O. M. H., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 71. Available from: [Link].

-

MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. Available from: [Link].

-

CSIR-NIScPR. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC). Available from: [Link].

-

Lu, C., et al. (2012). Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. The Journal of Organic Chemistry, 77(6), 2913–2924. Available from: [Link].

-

Grabowski, S. J. (2013). Non-covalent interactions - QTAIM and NBO analysis. Structural Chemistry, 24(6), 1849-1860. Available from: [Link].

-

Palermo, G., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4610-4620. Available from: [Link].

-

Zhang, Y., et al. (2023). Molecular dynamics-driven drug discovery. Chemical Society Reviews, 52(15), 5039-5066. Available from: [Link].

-

Lin, Y., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(3), 15. Available from: [Link].

-

Nayak, S. K., et al. (2016). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Letters in Drug Design & Discovery, 13(7), 649-661. Available from: [Link].

-

Samanta, S., et al. (2024). Applying Molecular Modeling to Predict Novel FmlH-Binding Glycomimetics with Improved Pharmacokinetic Properties for the Prevention of Urinary Tract Infections. International Journal of Molecular Sciences, 25(20), 12185. Available from: [Link].

-

ResearchGate. (2023). Molecular Modeling, Cytotoxicity & Biological Investigation of Novel Fluoridated Diphenylamine Chalcones Derivatives. Available from: [Link].

-

Simulations Plus. (2024). Expanding ADMET Predictor®'s Chemical Space: Enhanced bRo5 and Chameleon Molecule Predictions for HTPK. Available from: [Link].

-

Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Available from: [Link].

-

Ariefin, M., & Alfanaar, R. (2023). Molecular Modelling Based on TD-DFT Applied to UV Spectra of Coumarin Derivatives. Walailak Journal of Chemistry, 6(1), 61-70. Available from: [Link].

-

Fisher Scientific. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g. Available from: [Link].

-

PubChem. Methyl 5-bromo-6-chloronicotinate. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Non-covalent interactions - QTAIM and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Utility of the HSAB Principle via the Fukui Function in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scm.com [scm.com]

- 17. researchgate.net [researchgate.net]

- 18. metrotechinstitute.org [metrotechinstitute.org]

- 19. Molecular dynamics-driven drug discovery - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. simulations-plus.com [simulations-plus.com]

- 26. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

Methodological & Application

Application Note: Modular Synthesis of Novel PROTACs Using Methyl 6-(bromomethyl)-5-fluoronicotinate as a Versatile Linker Synthon

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1][2] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, inducing the target's ubiquitination and subsequent degradation by the proteasome.[3][4] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the key ternary complex.[5][6] This guide details a robust and modular synthetic strategy for the development of novel PROTACs, employing Methyl 6-(bromomethyl)-5-fluoronicotinate as a versatile starting material. This synthon provides a reactive handle for initial conjugation and a latent carboxylic acid for subsequent coupling, allowing for a streamlined and adaptable approach to generating diverse PROTAC libraries.

The PROTAC Mechanism and Core Design Principles

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a POI and an E3 ligase, forming a ternary complex.[7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[3] This event-driven, catalytic mode of action allows PROTACs to be effective at substoichiometric concentrations.[8]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The success of a PROTAC is governed by three modular components:

-

E3 Ligase Ligand: Recruits the ubiquitination machinery. Ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most extensively used due to their well-characterized binding pockets and the conformational plasticity they afford.[9][10][11]

-

POI Ligand: Provides specificity by binding to the target protein. The conversion of known inhibitors into POI ligands is a common and effective strategy.[7]

-

Linker: Covalently connects the two ligands. The linker's length, composition, and attachment points are not merely spacers but are critical for optimizing ternary complex formation, cell permeability, and pharmacokinetic properties.[5][12] Simple alkyl chains and polyethylene glycol (PEG) motifs are common starting points.[6]

Strategic Utility of Methyl 6-(bromomethyl)-5-fluoronicotinate

The chosen synthon, Methyl 6-(bromomethyl)-5-fluoronicotinate, is an ideal building block for a modular PROTAC synthesis strategy.

-

Structure:

(A placeholder for the actual structure visualization) -

Reactivity: The benzylic-like bromide at the 6-position is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) by phenols, amines, or thiols present on a POI or E3 ligase ligand. This allows for the initial, stable tethering of one of the PROTAC's recognition elements.

-

Modularity: The methyl ester at the 3-position is stable under the conditions used for the initial SN2 reaction. It can be subsequently hydrolyzed to a carboxylic acid, providing a new reactive handle for standard amide bond formation with the second ligand. This two-stage approach simplifies synthesis and purification.

-

Physicochemical Properties: The incorporated 5-fluoronicotinate ring can impart a degree of rigidity to the linker and the fluorine atom can modulate properties such as metabolic stability and binding interactions.

General Synthetic Workflow and Protocols

The proposed strategy involves a divergent, multi-step synthesis that allows for the creation of a PROTAC library by coupling different POI and E3 ligase ligands.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 3. chempep.com [chempep.com]

- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1 [repository.cam.ac.uk]

- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

scale-up synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate derivatives

Application Note: Scalable Process Design for Methyl 6-(bromomethyl)-5-fluoronicotinate

Executive Summary

This guide details the scalable synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate (2) , a critical pharmacophore for PARP and kinase inhibitors. While the core transformation—Wohl-Ziegler radical bromination—is textually simple, its scale-up is plagued by three failure modes: (1) thermal runaway due to delayed radical initiation, (2) over-bromination yielding the difficult-to-remove dibromo impurity, and (3) hydrolytic instability of the product.

This protocol deviates from standard academic methods (CCl₄/Reflux) to present a Process Safety-Driven Approach utilizing acetonitrile (MeCN) as a solvent and a chemical repair strategy to maximize yield.

Part 1: Strategic Route Analysis

The synthesis is broken down into two stages: Precursor Esterification and Radical Functionalization.

Reaction Scheme:

-

Esterification: 5-Fluoro-6-methylnicotinic acid

Methyl 5-fluoro-6-methylnicotinate (1 ). -

Bromination: (1 ) + NBS

Methyl 6-(bromomethyl)-5-fluoronicotinate (2 ) + Dibromo impurity (3 ). -

Repair (Key Step): Selective reduction of (3 ) back to (2 ) using Diethyl phosphite/DIPEA.

Figure 1: Synthetic pathway highlighting the "Repair Step" to recover yield from over-brominated impurities.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-fluoro-6-methylnicotinate (Precursor)

Rationale: Acid-catalyzed esterification is preferred over alkylation (MeI) to avoid N-methylation byproducts.

Reagents:

-

5-Fluoro-6-methylnicotinic acid (1.0 equiv)

-

Methanol (10.0 equiv, solvent/reactant)[1]

-

Thionyl Chloride (1.5 equiv) OR H₂SO₄ (0.5 equiv)

Protocol:

-

Charge methanol into a glass-lined reactor. Cool to 0–5°C.

-

Addition: Add Thionyl Chloride dropwise, maintaining internal temperature <10°C (highly exothermic).

-

Charge solid 5-Fluoro-6-methylnicotinic acid portion-wise.

-

Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by HPLC (Target conversion >99%).

-

Workup: Concentrate to remove excess MeOH. Dilute with EtOAc. Wash with sat. NaHCO₃ (pH 8).

-

Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate. Recrystallize from Heptane/EtOAc if purity <98%.

Step 2: Radical Bromination (The Scale-Up Challenge)

Rationale: Standard batch addition of NBS leads to hazardous accumulation. We use a Semi-Batch Protocol in Acetonitrile (MeCN). MeCN is safer than CCl₄ and enhances selectivity due to its polarity.

Safety Critical:

-

Initiator: Use V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)) instead of AIBN. V-65 has a lower 10-hour half-life temperature (51°C vs 65°C), reducing the risk of "induction periods" where unreacted initiator accumulates before suddenly triggering.

-

Exotherm: The reaction is exothermic. Never add all NBS at once at reaction temperature.

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 equiv)[4]

-

V-65 Initiator (0.02 equiv)

-

Acetonitrile (10 volumes)

Protocol:

-

Preparation: Dissolve Precursor 1 in MeCN (5 vol) in the reactor. Heat to 70°C.

-

Slurry Feed: Prepare a slurry/solution of NBS and V-65 in MeCN (5 vol).

-

Dosing: Add the NBS/Initiator mixture slowly over 2–4 hours via a dosing pump.

-

Process Control: Monitor exotherm. If temperature spikes >5°C, stop addition immediately.

-

-

Post-Reaction: Stir at 70°C for 1 hour.

-

IPC (In-Process Control): Check HPLC.

-

Target: <5% Starting Material.

-

Acceptable Impurity: 10–15% Dibromo (3 ) is normal. Do not push for 100% conversion , as this exponentially increases dibromo formation.

-

Step 3: The "Repair" Strategy (Purification)

Rationale: Separating mono-bromo (2 ) from di-bromo (3 ) via crystallization is inefficient due to structural similarity. Chromatography is non-viable on kg-scale. We use a selective reduction method [1] to convert the di-bromo impurity back to the desired product.

Reagents:

-

Diethyl phosphite (1.0 equiv relative to Dibromo content)

-

DIPEA (Diisopropylethylamine) (1.2 equiv relative to Dibromo content)

Protocol:

-

Cool the reaction mixture from Step 2 to 20°C.

-

Add Diethyl phosphite and DIPEA directly to the crude MeCN solution.

-

Stir at 40–50°C for 2–4 hours.

-

Workup: Concentrate MeCN. Dissolve residue in MTBE (Methyl tert-butyl ether).

-

Wash: Water wash (removes succinimide and phosphate byproducts).

-

Crystallization: The product often oils out. Induce crystallization by exchanging solvent to Heptane/IPA (9:1) and cooling to -10°C.

Data Summary Table:

| Parameter | Standard Batch (CCl₄) | Recommended Semi-Batch (MeCN) |

| Solvent Toxicity | High (Carcinogen) | Low (Class 2) |

| Reaction Time | 12–24 hours | 4–6 hours |

| Selectivity (Mono:Di) | 70:30 | 85:15 (pre-repair) |

| Final Yield | 50–60% | 80–85% (post-repair) |

| Safety Profile | High Risk (Thermal Runaway) | Controlled (Dose-limited) |

Part 3: Process Engineering & Safety

Self-Validating Process Flow

To ensure reproducibility, the process must be monitored using the following logic gate system:

Figure 2: Process Logic Control for safe scale-up. Note the "Stop" condition if no exotherm is observed, indicating dangerous accumulation of unreacted initiator.

Handling & Stability

-

Lachrymator: Benzylic bromides are potent tear gas agents. All solids must be handled in a laminar flow hood or glovebox. Neutralize spills with 10% aqueous sodium thiosulfate.

-

Storage: The product is sensitive to moisture (hydrolysis to alcohol) and light. Store at -20°C under Argon.

-

Corrosion: The reaction generates HBr. Glass-lined or Hastelloy reactors are required.

References

-

Selective Debromination Strategy

-

Scale-Up of Radical Brominations

-

Safety of NBS/MeCN Mixtures

-

Precursor Synthesis (Analogous)

Sources

- 1. rsc.org [rsc.org]

- 2. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scientificupdate.com [scientificupdate.com]

- 7. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 8. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

- 9. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. environmentclearance.nic.in [environmentclearance.nic.in]

- 15. US2935513A - Continuous production of 2-methyl-5-ethylpyridine - Google Patents [patents.google.com]

Troubleshooting & Optimization

side reactions and byproducts in Methyl 6-(bromomethyl)-5-fluoronicotinate chemistry

Welcome to the technical support center for Methyl 6-(bromomethyl)-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, purification, and handling.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing Methyl 6-(bromomethyl)-5-fluoronicotinate?

A1: The synthesis, typically a radical bromination of Methyl 6-methyl-5-fluoronicotinate, can lead to several impurities. Understanding these is the first step in troubleshooting.

-

Starting Material: Incomplete reaction will leave residual Methyl 6-methyl-5-fluoronicotinate.

-

Dibrominated Byproduct: Over-bromination can occur, leading to the formation of Methyl 6-(dibromomethyl)-5-fluoronicotinate. This is more likely with excess brominating agent or prolonged reaction times.[1]

-

Ring Bromination: Although less common under radical conditions, electrophilic aromatic substitution can lead to bromination on the pyridine ring, especially if reaction conditions are not strictly controlled.[1]

-

Hydrolysis Product: The methyl ester is susceptible to hydrolysis, particularly during aqueous workup or if moisture is present, forming 6-(bromomethyl)-5-fluoronicotinic acid.[2][3][4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors throughout the experimental process.

-

Inefficient Radical Initiation: The free radical bromination requires an effective initiator, such as AIBN or benzoyl peroxide, and sufficient energy (heat or light) to start the reaction.[1] Ensure your initiator is not expired and that the reaction temperature is appropriate for its decomposition.

-

Reaction Quenching: Trace amounts of water or other impurities can quench the radical chain reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Product Degradation: The product, a benzylic bromide, is reactive and can degrade under harsh conditions or upon prolonged exposure to light.[5] It is advisable to work expeditiously and protect the reaction from light.

-

Sub-optimal Reagent Stoichiometry: An incorrect ratio of the brominating agent (e.g., N-bromosuccinimide, NBS) to the starting material can lead to incomplete conversion or the formation of byproducts.

Q3: I'm observing a new, unexpected spot on my TLC/peak in my LC-MS that I can't identify. What could it be?

A3: An unexpected species could be one of several possibilities.

-

Solvent Adducts: If using nucleophilic solvents, they may react with the electrophilic benzylic bromide product.

-

Rearrangement Products: While less common for this specific molecule, complex reaction mixtures can sometimes lead to rearranged isomers.

-

Oligomerization/Polymerization: The reactive nature of the benzylic bromide can sometimes lead to self-condensation or reaction with other nucleophiles in the mixture to form higher molecular weight species.

Q4: How should I properly store Methyl 6-(bromomethyl)-5-fluoronicotinate to ensure its stability?

A4: Due to its reactivity, proper storage is critical.

-

Temperature: Store at low temperatures, ideally in a freezer (-20°C), to minimize degradation.

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.

-

Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Issue - Over-bromination and Formation of Dibrominated Byproduct

Symptoms:

-

TLC analysis shows a new, less polar spot compared to the desired product.

-

Mass spectrometry reveals a peak corresponding to the mass of the dibrominated compound.

-

¹H NMR shows a decrease in the integration of the benzylic CH₂ signal and the appearance of a new CH signal further downfield.

Causality: Over-bromination occurs when the benzylic radical reacts with another equivalent of the brominating agent before the reaction is quenched. This is often due to an excess of the brominating agent or a reaction that has been allowed to proceed for too long.

Troubleshooting Protocol:

-

Reagent Stoichiometry:

-

Carefully control the stoichiometry of the brominating agent (e.g., NBS). Start with 1.05-1.1 equivalents.

-

Perform small-scale trial reactions to determine the optimal stoichiometry for your specific setup.

-

-

Reaction Monitoring:

-

Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

-

Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

-

-

Controlled Addition:

-

Instead of adding the brominating agent all at once, consider adding it portion-wise over a period of time. This helps to maintain a low concentration of the brominating agent, disfavoring the second bromination.

-

Workflow for Minimizing Over-bromination:

Caption: Workflow to mitigate over-bromination.

Guide 2: Issue - Hydrolysis of the Methyl Ester

Symptoms:

-

A more polar, often baseline, spot on TLC.

-

A peak in the LC-MS corresponding to the carboxylic acid.

-

Difficulty in extracting the product from aqueous layers during workup.

-

Broad peak in the ¹H NMR spectrum corresponding to the carboxylic acid proton.

Causality: The methyl ester functional group is susceptible to hydrolysis under either acidic or basic conditions, a reaction that can be accelerated by the presence of water and heat.[2][3] This is a common issue during aqueous workups.

Troubleshooting Protocol:

-

Anhydrous Conditions:

-

Ensure the reaction is carried out under strictly anhydrous conditions. Use freshly distilled, dry solvents and oven-dried glassware.

-

-

Careful Workup:

-

If an aqueous workup is necessary, use cold, deionized water or brine to minimize the contact time.

-

Perform the workup as quickly as possible.

-

Avoid strongly acidic or basic conditions. If a wash is needed, use a mild buffer solution (e.g., saturated sodium bicarbonate) and immediately proceed to the extraction step.

-

-

Non-Aqueous Workup:

-

If possible, consider a non-aqueous workup. For example, after the reaction, filter off any solid byproducts (like succinimide if NBS is used) and then evaporate the solvent under reduced pressure. The crude product can then be purified directly by column chromatography.

-

Quantitative Data: pH and Hydrolysis

| pH Condition | Relative Rate of Hydrolysis | Recommended Action During Workup |

| Strongly Acidic (<3) | High | Avoid. If necessary, use a short wash with cold, dilute acid. |

| Neutral (6-8) | Low | Ideal for aqueous washes. Use cold deionized water or brine. |

| Strongly Basic (>10) | High | Avoid. Use cold, saturated sodium bicarbonate for quenching. |

Guide 3: Issue - Purification Challenges

Symptoms:

-

Co-elution of the product with impurities during column chromatography.

-

Degradation of the product on the silica gel column.

-

Difficulty in crystallizing the final product.

Causality: The polarity of Methyl 6-(bromomethyl)-5-fluoronicotinate is often very similar to that of the starting material and some byproducts. Additionally, the compound's reactivity can lead to degradation on acidic silica gel.

Troubleshooting Protocol:

-

Column Chromatography Optimization:

-

Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the one that gives the best separation between your product and impurities.

-

Deactivated Silica: The acidic nature of standard silica gel can cause the degradation of the benzylic bromide. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% in the eluent).

-

Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (neutral or basic) or a reverse-phase C18 column.

-

-

Crystallization:

-

If the product is a solid, crystallization can be an effective purification method.

-

Screen a variety of solvent systems (e.g., hexanes, ethyl acetate/hexanes, isopropanol) to find conditions that yield high-purity crystals.

-

Seeding with a small crystal of pure product can sometimes induce crystallization.

-

Decision Tree for Purification:

Caption: A decision-making guide for purification strategies.

III. References

-

PharmaCompass. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Indian Chemical Society. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Retrieved from [Link]

-

Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Methyl Nicotinate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

-

Elsevier. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(44), 6123-6126.

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Royal Society of Chemistry. (1999). Cross correlation analysis of reactions of benzyl bromides with imidazoles and pyridines in nitrobenzene. Mendeleev Communications, 9(5), 194-195.

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4441.

-

Pearson. (n.d.). The benzene ring alters the reactivity of a neighboring group in.... Retrieved from [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System [zenodo.org]

- 4. veeprho.com [veeprho.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

Technical Support Center: Synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate

Welcome to the technical support center for the synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis is a multi-step process, and this guide provides in-depth, field-proven insights into the critical benzylic-type bromination step, as well as the preparation of the necessary starting material.

I. Synthesis Overview & Strategy

The most common and reliable route to Methyl 6-(bromomethyl)-5-fluoronicotinate involves the radical bromination of its precursor, Methyl 5-fluoro-6-methylnicotinate. This strategy hinges on the selective halogenation of the methyl group at the C6 position of the pyridine ring, a transformation analogous to a benzylic bromination.

The overall synthetic workflow can be visualized as follows:

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Welcome to the Technical Support Center for Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate analytical techniques to track the progress of chemical reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-tested insights to help you troubleshoot common issues and ensure the integrity of your data. This resource is structured to help you select the appropriate technique, execute experiments effectively, and resolve common challenges you may encounter.

Section 1: Choosing the Right Analytical Tool

Effective reaction monitoring begins with selecting the most suitable analytical technique. The choice depends on several factors, including the nature of your reactants and products, the reaction speed, and the information you need to obtain (e.g., qualitative progress vs. precise kinetics).[1] In-situ (real-time) analysis is often preferred when dealing with transient intermediates, fast reactions, or processes sensitive to environmental changes like moisture or oxygen.[2]

Decision-Making Workflow for Technique Selection

The following diagram provides a logical workflow to guide you in selecting the appropriate analytical technique based on the properties of your reaction mixture.

Caption: A flowchart to guide the selection of an analytical technique for reaction monitoring.

Section 2: Chromatography Techniques

Chromatography separates components of a mixture for individual analysis, making it a powerful tool for monitoring complex reactions where spectroscopic signals might overlap.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of reaction monitoring, especially in pharmaceutical development, due to its high resolution and quantitative accuracy.

Troubleshooting Guide & FAQs for HPLC

| Problem / Question | Potential Cause & Explanation | Recommended Solution |

| Why are my retention times shifting or drifting? | 1. Unstable Column Temperature: Temperature fluctuations directly impact mobile phase viscosity and analyte interaction with the stationary phase.[3] 2. Mobile Phase Composition Change: Inaccurate mixing, evaporation of a volatile solvent, or degradation of modifiers can alter elution strength.[4] 3. Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or solvent changeover.[3][4] | 1. Use a column oven to maintain a consistent temperature. 2. Prepare mobile phases fresh daily. Keep solvent reservoirs capped to prevent evaporation. Ensure proper pump mixing.[5] 3. Flush the column with 10-20 column volumes of the new mobile phase before starting analysis.[4] |

| What is causing ghost peaks in my chromatogram? | 1. Contamination in the Mobile Phase: Impurities in solvents or buffers can accumulate on the column and elute as peaks, especially during gradient runs.[3] 2. Sample Carryover: Residual sample from a previous injection may be present in the injector loop or needle.[6] 3. Sample Degradation: The sample may be degrading in the autosampler over time. | 1. Use high-purity, HPLC-grade solvents and freshly prepared buffers.[5] 2. Implement a robust needle wash protocol using a strong solvent between injections. 3. Analyze samples promptly or use a cooled autosampler. |

| Why do my peaks show tailing or fronting? | 1. Column Overload: Injecting too much sample mass or volume saturates the stationary phase.[7] 2. Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6] 3. Column Contamination/Void: Buildup of non-eluting compounds on the column frit or a void at the column head disrupts the sample band.[4] | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[6] 3. Use a guard column to protect the analytical column.[3] If a void is suspected, replace the column. |

| My system pressure is abnormally high or fluctuating. | 1. Obstruction in the System: A blockage, often from precipitated buffer salts or particulate matter, can occur at column frits, in-line filters, or tubing.[5] 2. Air Trapped in Pump: Air bubbles in the pump head will cause pressure fluctuations and inconsistent flow.[5] 3. Worn Pump Seals: Leaking pump seals can lead to pressure instability and leaks.[5] | 1. Filter all mobile phases and samples.[6] Systematically disconnect components to isolate the blockage. 2. Degas the mobile phase thoroughly. Purge the pump to remove trapped air.[5] 3. Replace pump seals as part of a regular maintenance schedule. |

Protocol: Monitoring a Reaction by HPLC

This protocol outlines a general workflow for taking a time-point sample from a reaction and analyzing it by HPLC.

Caption: General workflow for offline reaction monitoring using HPLC.

Step-by-Step Methodology:

-

Method Development: Before starting the reaction, develop an HPLC method that provides good resolution between the starting material, product, and any known impurities.

-

Reaction Sampling (Time Point Zero): Just before initiating the reaction (e.g., before adding the catalyst or heating), take the first aliquot.

-

Sample Quenching & Preparation:

-

Withdraw a small, precise volume of the reaction mixture (e.g., 50-100 µL).

-

Immediately quench the reaction by adding the aliquot to a vial containing a diluent that stops the reaction (e.g., a cold solvent or a quenching agent). This ensures the sample composition doesn't change before analysis.

-

Dilute the sample to a concentration that falls within the linear dynamic range of your detector.

-

Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[6]

-

-

Analysis: Inject the prepared sample onto the equilibrated HPLC system.

-

Repeat: Repeat steps 3 and 4 at regular intervals throughout the course of the reaction.

-

Data Processing: Integrate the peak areas of the starting material and product. Calculate the percent conversion by relating the decrease in starting material area or the increase in product area to the total area. For kinetic analysis, plot concentration versus time.

Gas Chromatography (GC)

GC is ideal for monitoring reactions with volatile and thermally stable analytes.

Troubleshooting Guide & FAQs for GC

| Problem / Question | Potential Cause & Explanation | Recommended Solution |

| Why is my baseline drifting or rising? | 1. Column Bleed: The stationary phase is degrading and eluting from the column, often due to high temperatures or oxygen in the carrier gas.[8] 2. Contaminated Carrier Gas/System: Impurities in the gas supply or leaks in the gas lines can introduce contaminants.[9][10] | 1. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. Check for leaks.[9] 2. Use high-purity carrier gas and install purifiers to remove oxygen and moisture.[10] |

| My peaks are tailing. | 1. Active Sites: The inlet liner, column, or packing material may have active sites (e.g., exposed silanols) that interact undesirably with polar analytes.[7] 2. Column Overloading: Injecting too much sample.[7] | 1. Use a deactivated inlet liner. If the column is old, its deactivation layer may have degraded; trim the first few cm or replace it. 2. Reduce the injection volume or use a higher split ratio.[7] |

| I'm seeing no peaks, or they are very small. | 1. Broken Syringe: The syringe plunger or needle may be damaged, preventing sample injection. 2. Incorrect Column Installation: The column may be installed too high in the injector, causing the sample to miss the column entrance.[9] 3. Septum Leak: A cored or worn-out septum can cause sample loss during injection.[9] | 1. Inspect the syringe and replace if necessary. 2. Reinstall the column, ensuring it is at the correct depth in both the injector and detector as per the instrument manual. 3. Replace the septum. Use a septum that is appropriate for the injector temperature. |

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring. It is excellent for quickly determining the presence or absence of starting material and the formation of product.[11]

Troubleshooting Guide & FAQs for TLC

| Problem / Question | Potential Cause & Explanation | Recommended Solution |

| Why are my spots streaking or "tailing"? | 1. Sample Overload: Applying too much sample to the plate. 2. Sample is Too Polar for Solvent System: Highly polar compounds may interact too strongly with the silica gel, causing them to streak. 3. Acidic or Basic Compound: Carboxylic acids or amines can streak on silica gel.[11] | 1. Apply a smaller spot or dilute the sample. 2. Increase the polarity of the mobile phase (eluent). 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |

| My spots are not moving (Rf = 0) or are at the solvent front (Rf = 1). | 1. Incorrect Mobile Phase Polarity: If Rf is 0, the eluent is not polar enough to move the compound. If Rf is 1, the eluent is too polar.[12] | 1. For Rf=0, increase the eluent polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For Rf=1, decrease the eluent polarity. |

| I can't tell my product spot from my starting material spot (similar Rf). | 1. Insufficient Resolution: The chosen solvent system is not effective at separating the two compounds. 2. Misidentification: One spot may be mistaken for another. | 1. Test different solvent systems. Sometimes changing one solvent for another of similar polarity (e.g., dichloromethane for diethyl ether) can drastically change selectivity. 2. Always run a "cospot" lane, where you spot both the starting material and the reaction mixture on the same point. If they are different compounds, you should see two separate spots in the reaction lane but only one elongated spot in the cospot lane if the Rf values are very close.[13] |

Section 3: Spectroscopic Techniques

Spectroscopic methods provide real-time, in-situ information about molecular composition without the need for sampling, making them ideal for kinetic and mechanistic studies.[14]

In-situ Fourier-Transform Infrared (FT-IR) & Raman Spectroscopy

FT-IR and Raman are powerful techniques for real-time monitoring of changes in functional groups.[14][15] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously.[14][16]

Troubleshooting Guide & FAQs for In-situ Spectroscopy

| Problem / Question | Potential Cause & Explanation | Recommended Solution |

| My spectral baseline is drifting. | 1. Temperature Fluctuation: Changes in reaction temperature can cause shifts in the baseline. 2. Change in Refractive Index: As the reaction progresses, the overall composition of the mixture changes, altering its refractive index and affecting the ATR measurement. | 1. Ensure the reactor temperature is well-controlled. Allow the probe to reach thermal equilibrium before collecting the background spectrum. 2. This is often unavoidable. Use software with advanced baseline correction algorithms to process the data. |

| The signal-to-noise ratio is poor. | 1. Probe is Dirty: The ATR crystal may be coated with material from a previous reaction. 2. Bubbles or Solids on Probe: Gas evolution or precipitation of solids can interfere with the measurement. | 1. Clean the ATR probe thoroughly with appropriate solvents before each reaction. 2. Ensure the probe is positioned in a well-mixed region of the reactor away from gas bubble formation. If solids are an issue, in-situ IR may not be suitable. |

| I can't create a reliable quantitative model. | 1. Non-linear Beer's Law Behavior: At high concentrations, the relationship between absorbance and concentration can become non-linear. 2. Overlapping Peaks: Key peaks for reactants and products may overlap, complicating analysis. | 1. Ensure your calibration experiments cover the full expected concentration range of the reaction. 2. Use multivariate data analysis software (chemometrics) to deconvolve overlapping spectral features and build a robust quantitative model.[17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is inherently quantitative, making it excellent for monitoring reactions, though it can be challenging due to potential magnetic field distortions during the reaction.[18][19]

Troubleshooting Guide & FAQs for NMR

| Problem / Question | Potential Cause & Explanation | Recommended Solution |

| My peaks are broad and distorted during the reaction. | 1. Magnetic Field Inhomogeneity: The reaction mixture may become inhomogeneous (e.g., due to precipitation or temperature gradients), which distorts the local magnetic field.[18] 2. Paramagnetic Species: The presence of paramagnetic metals or radicals can cause significant line broadening. | 1. If possible, ensure good mixing. Shimming the spectrometer between time points can help, but this is not feasible for fast reactions.[18] Post-processing techniques like reference deconvolution can sometimes correct for line shape distortions.[18] 2. This is an inherent property of the system. While difficult to avoid, the broadening itself can sometimes be used to monitor the paramagnetic species. |

| The signal from my analyte is too weak. | 1. Low Concentration: The concentration of the analyte is below the limit of detection for a single scan. 2. Signal Suppression: A very strong solvent signal can saturate the detector, making it difficult to observe small analyte peaks.[20] | 1. Increase the number of scans per time point. This will improve the signal-to-noise ratio but reduces the time resolution of your kinetic data.[21] 2. Use a solvent suppression technique (e.g., presaturation or WET1D) to reduce the intensity of the solvent peak.[20] Alternatively, use a deuterated solvent that does not have a signal in the region of interest. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and effective technique for monitoring reactions that involve a change in chromophores.[22] According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.[22][23]

Troubleshooting Guide & FAQs for UV-Vis

| Problem / Question | Potential Cause & Explanation | Recommended Solution |

| My absorbance readings are unstable or noisy. | 1. Lamp Instability: The spectrophotometer lamp has not warmed up sufficiently.[24] 2. Bubbles in the Cuvette: Air bubbles in the light path will scatter light and cause erratic readings. | 1. Allow the instrument's light source (e.g., tungsten or deuterium lamp) to warm up for at least 20-30 minutes before taking measurements.[24] 2. Gently tap the cuvette to dislodge any bubbles before placing it in the sample holder. |

| The absorbance reading is too high (> 2 AU). | 1. Sample is Too Concentrated: The solution is absorbing too much light, leading to non-linear detector response and inaccurate readings.[24] | 1. Dilute the sample to bring the maximum absorbance into the optimal range (typically 0.1 - 1.5 AU). |

| My calibration curve is not linear. | 1. Chemical Deviations: The analyte may be involved in an equilibrium (e.g., dimerization, association/dissociation) that is concentration-dependent. 2. Instrumental Deviations: Stray light within the instrument can cause non-linearity at high absorbances. | 1. Work within a narrower concentration range where the behavior is linear. 2. Ensure the instrument is well-maintained. Always operate within the recommended absorbance range. |

Section 4: Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity and specificity, making it ideal for identifying reaction intermediates and byproducts in complex mixtures, even at very low concentrations.[25] Real-time analysis is possible using specialized setups.[26]

Troubleshooting Guide & FAQs for MS

| Problem / Question | Potential Cause & Explanation | Recommended Solution |

| I have poor signal intensity for my analyte. | 1. Ion Suppression: Other components in the reaction mixture (e.g., salts, additives) are co-eluting and interfering with the ionization of your target analyte.[27] 2. Inefficient Ionization: The chosen ionization method (e.g., ESI, APCI) may not be optimal for your molecule. | 1. Improve sample cleanup before injection. If coupled with LC, adjust the chromatography to separate the analyte from the interfering species. 2. Experiment with different ionization sources and settings (e.g., positive vs. negative mode, source temperatures).[27] |

| My mass accuracy is poor. | 1. Instrument Not Calibrated: The mass analyzer has drifted and requires calibration.[27] 2. High Contamination/Background: High background noise from a contaminated source or solvent can interfere with accurate mass determination. | 1. Perform a mass calibration using the appropriate standard for your mass range. This should be done regularly.[27] 2. Clean the ion source. Ensure you are using high-purity solvents. |

References

-

Application Note: Raman Spectroscopy for Reaction Monitoring. (2021). Spectroscopy Online. [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC. (2020). Chemistry Hall. [Link]

-

Rapid Spectroscopic Monitoring of Chemical Reactions | Application Note. (2026). Kaplan Scientific. [Link]

-

Application Note AN M111 MIR-Spectroscopic Reaction Monitoring. Bruker. [Link]

-

How To: Monitor by TLC. University of Rochester. [Link]

-

Monitoring Reactions by TLC. Washington State University. [Link]

-

Seven Essential Steps for In Situ Reaction Monitoring. (2026). Spectroscopy Online. [Link]

-

Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. [Link]

-

Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

-

How to select a technique. Chromedia. [Link]

-

All You Need To Know About UV-Vis Spectrophotometer. MRC Laboratory Equipment. [Link]

-

7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023). Drawell. [Link]

-

ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. [Link]

-

Chemical analytical techniques in industry. (2022). Infinitia. [Link]

-

NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC. [Link]

-

Current Challenges in Mass Spectrometry Instruments. (2022). AZoLifeSciences. [Link]

-

Troubleshooting in HPLC: A Review. IJSDR. [Link]

-

HPLC Troubleshooting. YMC. [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]

-

Common Problems. SDSU NMR Facility. [Link]

-

HPLC Troubleshooting Guide. Phenomenex. [Link]

-

Chapter 4: Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. Royal Society of Chemistry. [Link]

-

Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]

-

A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). IntechOpen. [Link]

-

NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024). Journal of Chemical Education. [Link]

-

Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Spectroscopy Online. [Link]

-

Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI. [Link]

-

In Situ FTIR Reaction Monitoring. (2016). YouTube. [Link]

-

GC Column Troubleshooting Guide. (2025). Phenomenex. [Link]

-

5 Common Misconceptions About UV VIS Spectroscopy. (2025). The Emory Wheel. [Link]

-

Analysis of Chemical Kinetics of Multistep Reactions by Mean Reaction Time. (2024). ACS Omega. [Link]

-

IR cell reactors for in situ studies. (2026). The Infrared and Raman Discussion Group (IRDG). [Link]

-

Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021). Crawford Scientific. [Link]

-

UV/Vis Spectrophotometry. Mettler Toledo. [Link]

-

Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. (2024). Angewandte Chemie International Edition. [Link]

-

ReactIR In Situ Spectroscopy. Mettler Toledo. [Link]

-

Kinetic Methods of Analysis: How Do They Rate?. (1994). Analytical Chemistry. [Link]

-

Comprehensive User Training For In Situ Reaction Analysis. Mettler Toledo. [Link]

-

Real-Time Reaction Analysis Guide. Mettler Toledo. [Link]

-

Reaction Kinetics: Understanding the Dynamics of Chemical Reactions. Walsh Medical Media. [Link]

-

Mass Spectrometry Measures Up to Analytical Challenges. (2017). BioPharm International. [Link]

Sources

- 1. How to select a technique - How to select a technique - Chromedia [chromedia.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. lcms.cz [lcms.cz]

- 4. realab.ua [realab.ua]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. halocolumns.com [halocolumns.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 13. How To [chem.rochester.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. optikinstruments.hr [optikinstruments.hr]

- 16. Rapid Spectroscopic Monitoring of Chemical Reactions | Application Note | Kaplan Scientific | Kaplan Scientific [kaplanscientific.nl]

- 17. m.youtube.com [m.youtube.com]

- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. researchgate.net [researchgate.net]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. mrclab.com [mrclab.com]

- 24. ossila.com [ossila.com]

- 25. azolifesciences.com [azolifesciences.com]

- 26. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]

- 27. gmi-inc.com [gmi-inc.com]

Technical Support Center: Selective Functionalization of the Pyridine Ring

Current Status: Operational 🟢 Ticket Queue: Open Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem)

Triage & Diagnostics: Where is your reaction failing?

Welcome to the Pyridine Functionalization Help Desk. Pyridine is deceptively simple; its electron-deficient nature (

Use this Regioselectivity Decision Matrix to determine the correct methodology for your target isomer.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the desired regioisomer.

Knowledge Base (KB) Articles: Advanced Troubleshooting

KB-001: The "Impossible" C3 Functionalization

Issue: Standard Electrophilic Aromatic Substitution (EAS) fails or requires forcing conditions (e.g., 300°C for sulfonation).